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Compound of Interest

Compound Name: Achminaca

Cat. No.: B2672532

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achminaca, with the IUPAC name N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-
carboxamide, is a synthetic cannabinoid belonging to the indazole-3-carboxamide class. These
compounds are potent agonists of the cannabinoid receptors CB1 and CB2, which are key
components of the endocannabinoid system. Due to its high affinity for these receptors,
Achminaca has been the subject of significant interest in forensic and pharmacological
research.

This document provides detailed application notes and protocols for the chemical synthesis
and subsequent purification of Achminaca. The methodologies described are based on
established principles of organic synthesis for indazole-3-carboxamide derivatives and are
intended for research and analytical purposes.

Chemical Information
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Compound Name Achminaca

N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-

UPAC Name 3-carboxamide
Molecular Formula C25H33Ns0
Molecular Weight 391.55 g/mol
CAS Number 1400742-33-7
Chemical Structure (See Figure 1)
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Figure 1. Chemical Structure of
Achminaca.

Synthesis of Achminaca
The synthesis of Achminaca is typically achieved through a two-step process:

o N-Alkylation of Indazole-3-Carboxylic Acid: This step involves the attachment of the
cyclohexylmethyl group to the nitrogen at the 1-position of the indazole ring.

o Amide Coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with 1-
aminoadamantane to form the final amide product.

Experimental Protocol: Synthesis of Achminaca

Step 1: Synthesis of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid

¢ Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1
equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
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» Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium
hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at this temperature for 30
minutes.

o Alkylation: Add (bromomethyl)cyclohexane (1.1 equivalents) dropwise to the reaction
mixture.

o Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18
hours. Monitor the reaction progress using thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, quench the reaction by carefully adding water.
Acidify the aqueous solution with a 1M HCI solution to precipitate the product.

« |solation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under
vacuum to yield 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of N-(1-adamantyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
(Achminaca)

» Activation of Carboxylic Acid: In a new flask, dissolve the 1-(cyclohexylmethyl)-1H-indazole-
3-carboxylic acid (1 equivalent) from Step 1 in an anhydrous aprotic solvent like
dichloromethane (DCM) or DMF.

o Coupling Agent Addition: Add a peptide coupling agent such as 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and an activator like 1-
Hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture for 20-30 minutes at room
temperature to form the activated ester.

o Amine Addition: Add 1-aminoadamantane (1.1 equivalents) to the reaction mixture.

e Reaction Progression: Stir the reaction at room temperature for 8-12 hours. Monitor the
formation of the product by TLC.

o Work-up: After the reaction is complete, wash the organic layer with a saturated sodium
bicarbonate solution, followed by brine.
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» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude Achminaca product.

Step 1: N-Alkylation Step 2: Amide Coupling

1. EDC, HOBt
2. 1-Aminoadamantane

1H-Indazole-3-Carboxylic Acid 1. NaH, DMF

2. (Bromomethyl)cyclohexane

Click to download full resolution via product page
Caption: Workflow for the two-step synthesis of Achminaca.

Purification of Achminaca

The crude Achminaca product obtained from the synthesis typically contains unreacted
starting materials and side products. Purification is essential to obtain a high-purity compound
for analytical and research purposes. The primary methods for purification are column
chromatography and recrystallization.

Experimental Protocol: Purification

1. Column Chromatography
o Stationary Phase: Silica gel (60-120 mesh).

» Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl
acetate and gradually increasing to 30%).

e Procedure:
o Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
o Dissolve the crude Achminaca in a minimal amount of dichloromethane.

o Load the dissolved sample onto the top of the silica gel column.
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o Elute the column with the mobile phase, starting with a low polarity mixture and gradually
increasing the polarity.

o Collect fractions and monitor them by TLC to identify the fractions containing the pure
product.

o Combine the pure fractions and evaporate the solvent to obtain purified Achminaca.

2. Recrystallization

e Solvent System: A suitable solvent system for recrystallization can be a mixture of a good
solvent (e.g., methanol, ethanol, or acetone) and a poor solvent (e.g., water or hexane).

e Procedure:

[e]

Dissolve the crude Achminaca in a minimum amount of a hot, good solvent.
o Slowly add the poor solvent until the solution becomes slightly turbid.

o Allow the solution to cool slowly to room temperature, and then in an ice bath to induce
crystallization.

o Collect the crystals by vacuum filtration.
o Wash the crystals with a small amount of the cold recrystallization solvent mixture.
o Dry the purified crystals under vacuum.

Analytical Characterization

The purity and identity of the synthesized Achminaca should be confirmed using appropriate
analytical techniques.
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Technique

Expected Results

Gas Chromatography-Mass Spectrometry (GC-
MS)

A single major peak in the chromatogram with a
mass spectrum corresponding to the molecular
weight of Achminaca (m/z 391.26) and its

characteristic fragmentation pattern.

Liquid Chromatography-Mass Spectrometry
(LC-MS)

A single major peak in the chromatogram with
the correct mass-to-charge ratio for the
protonated molecule [M+H]* (m/z 392.27).

Nuclear Magnetic Resonance (NMR)

Spectroscopy

1H and 13C NMR spectra consistent with the
chemical structure of Achminaca, showing
characteristic peaks for the adamantyl,

cyclohexylmethyl, and indazole moieties.

Mechanism of Action: Cannabinoid Receptor

Signaling

Achminaca, as a potent synthetic cannabinoid, exerts its effects primarily through the

activation of the CB1 and CB2 receptors. These receptors are G-protein coupled receptors

(GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

o Receptor Binding: Achminaca binds to and activates the CB1 and/or CB2 receptors located

on the cell membrane.

o G-Protein Activation: This binding causes a conformational change in the receptor, leading to

the activation of an associated inhibitory G-protein (Gi/o).

« Inhibition of Adenylyl Cyclase: The activated alpha subunit of the G-protein inhibits the

enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic

AMP (CAMP).

e Modulation of lon Channels: The beta-gamma subunit of the activated G-protein can directly

interact with and modulate the activity of ion channels, typically leading to the inhibition of

voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
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o Cellular Response: The net effect of these signaling events is a reduction in neuronal
excitability and neurotransmitter release, which underlies the psychoactive and other
physiological effects of cannabinoids.
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Caption: Simplified signaling pathway of Achminaca via the CB1 receptor.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis and
Purification of Achminaca]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2672532#synthesis-and-purification-techniques-for-
achminaca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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